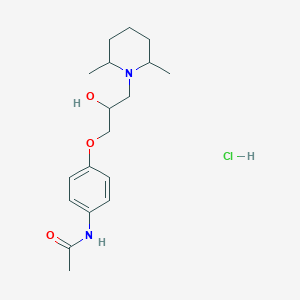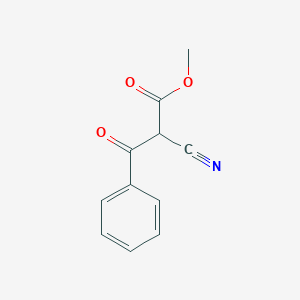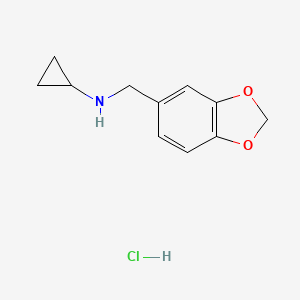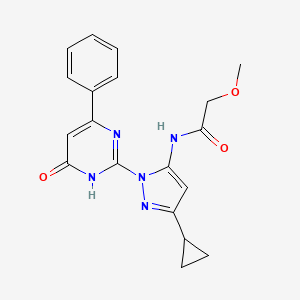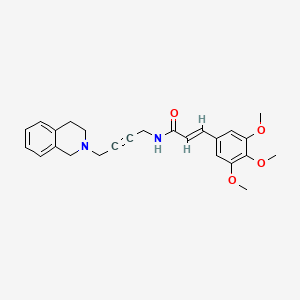
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dopamine D3 Receptor Antagonists
A series of derivatives structurally related to this compound have been synthesized as potent and selective dopamine D3 receptor antagonists. These compounds exhibit high affinity and selectivity for the D3 receptor, showing promise as tools for various dopamine D3-receptor-related investigations (Mach et al., 2004).
Psychotropic and Anti-inflammatory Activities
Derivatives of this compound have demonstrated significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and induction ability concerning tumor cell lines. Some derivatives also display antimicrobial action, suggesting a potential for broad therapeutic applications (Zablotskaya et al., 2013).
Chiral Stationary Phases in Chromatography
The compound's derivatives have been used to develop novel chiral stationary phases (CSPs) for chromatography. These CSPs show improved chromatographic performances and enantioselectivity in the chiral resolution of certain compounds, indicating potential applications in stereoisomeric separation processes (Tian et al., 2010).
Sigma-2 Receptor Imaging
Certain fluorine-containing benzamide analogs of this compound, with affinity for sigma-2 receptors, have been developed for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrate high tumor uptake and are potential candidates for imaging in cancer diagnostics (Tu et al., 2007).
Polymer Synthesis
The compound's derivatives have been used in the synthesis of new polymers through radical polymerization. These polymers are of interest due to the remaining oxazoline moiety offering possibilities of further modification, potentially leading to novel material applications (Fischer & Ritter, 2000).
properties
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-16-19(17-23(30-2)25(22)31-3)10-11-24(28)26-13-6-7-14-27-15-12-20-8-4-5-9-21(20)18-27/h4-5,8-11,16-17H,12-15,18H2,1-3H3,(H,26,28)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUSLKPVRPGQKD-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

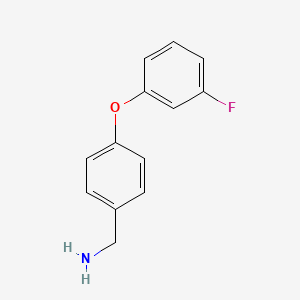
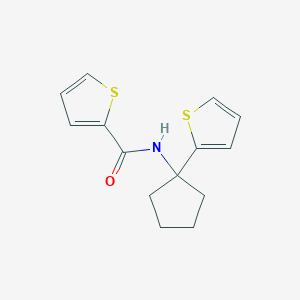
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(hydroxymethyl)-3-(5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2400656.png)
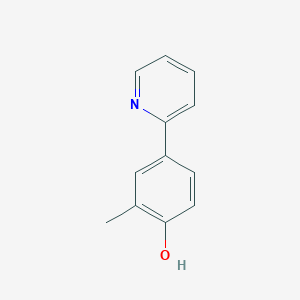
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)
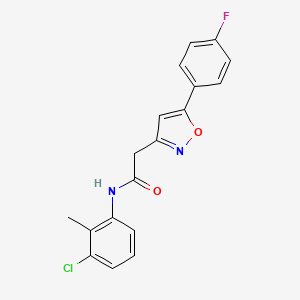
![2-(4-Chlorobenzyl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2400663.png)
